molecular formula C21H21N3O3S B11001046 Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate

Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate

Cat. No.: B11001046
M. Wt: 395.5 g/mol
InChI Key: AOUBSFGZKLALMD-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a methyl benzoate core linked to a benzothiazole-piperidine moiety via a carbamoyl bridge. This structural architecture suggests applications in pharmaceutical research, particularly in antimicrobial or antiviral contexts, as benzothiazole derivatives are known for such activities .

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

methyl 2-[[3-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C21H21N3O3S/c1-27-20(25)15-8-2-3-9-16(15)23-21(26)24-12-6-7-14(13-24)19-22-17-10-4-5-11-18(17)28-19/h2-5,8-11,14H,6-7,12-13H2,1H3,(H,23,26)

InChI Key

AOUBSFGZKLALMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Esterification of 2-Aminobenzoic Acid

The methyl 2-aminobenzoate intermediate is typically synthesized via Fischer esterification. For example, 2-aminobenzoic acid reacts with methanol under acidic catalysis, such as concentrated sulfuric acid, to yield the ester. A protocol adapted from analogous syntheses involves refluxing 2-aminobenzoic acid in methanol with H₂SO₄ at 125°C for 2 hours under microwave irradiation, achieving a 51% yield after chromatographic purification. This method balances efficiency and scalability, though prolonged heating may degrade acid-sensitive functional groups.

Protection of the Amine Group

To prevent undesired side reactions during subsequent steps, the amine group is often protected. A common approach employs di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base. For instance, methyl 2-amino-5-(trifluoromethyl)benzoate was Boc-protected in 49% yield after 72 hours at room temperature. Deprotection is later achieved using trifluoroacetic acid, restoring the free amine for amide coupling.

Synthesis of the 3-(1,3-Benzothiazol-2-yl)piperidine Fragment

Functionalization of Piperidine

Piperidine derivatives are often functionalized at the 3-position through nucleophilic substitution or reductive amination. For example, 3-cyanopiperidine can be converted to 3-aminopiperidine, which subsequently reacts with benzothiazole-forming reagents. Alternative routes may involve palladium-catalyzed cross-coupling, as seen in the synthesis of related trifluoromethylbenzoylpiperidines.

Amide Bond Formation Between Fragments

Activation of the Carboxylic Acid

The carboxylic acid group of 3-(1,3-benzothiazol-2-yl)piperidine is activated for amide coupling. Common activating agents include:

  • Acyl chlorides : Generated using thionyl chloride or oxalyl chloride.

  • Coupling reagents : HATU, EDCl, or DCC with HOBt.

A protocol from analogous amide syntheses employs trifluoromethanesulfonic anhydride in dichloromethane with triethylamine at -78°C, achieving 75% yield for a similar trifluoromethylsulfonamido intermediate.

Coupling with Methyl 2-Aminobenzoate

The activated carboxylic acid reacts with methyl 2-aminobenzoate under inert conditions. For instance, a mixture of the acid chloride and methyl 2-aminobenzoate in dichloromethane with triethylamine at 0°C–20°C yields the target amide after 12–24 hours. Purification via flash chromatography (ethyl acetate/hexane gradient) isolates the product in high purity.

Optimization and Yield Analysis

Reaction Condition Screening

ParameterOptimal ConditionYield Impact
Temperature0°C–20°CPrevents decomposition
SolventDichloromethaneEnhances solubility
BaseTriethylamineNeutralizes HCl byproduct
Coupling AgentTrifluoromethanesulfonic anhydride75% yield

Challenges in Steric Hindrance

The benzothiazole and piperidine groups introduce steric hindrance, necessitating prolonged reaction times or elevated temperatures. Microwave-assisted synthesis (e.g., 125°C for 2 hours) improves kinetics but risks side reactions.

Purification and Characterization

Chromatographic Techniques

Flash chromatography remains the gold standard for purification, employing gradients of ethyl acetate in hexane (2–30%). For example, methyl 2-amino-5-(trifluoromethyl)benzoate was purified using 10% ethyl acetate/hexane, yielding a colorless oil.

Spectroscopic Validation

  • ¹H NMR : Key signals include the ester methyl group (δ 3.93 ppm) and aromatic protons (δ 6.73–8.64 ppm).

  • MS : Molecular ion peaks confirm the target mass (e.g., m/z 352 [M+H]⁺ for related intermediates) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Mechanism of Action

The mechanism of action of Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for these targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogues include:

[(1,3-Benzothiazol-2-yl)aminocarbonyl]methyl piperidine-1-carbodithioate monohydrate Key differences: Replaces the benzoate ester with a dithiocarbamate group and lacks the piperidine-1-yl carbonyl linkage. Bioactivity: Demonstrates antimicrobial properties, attributed to the benzothiazole-amidine core.

Bensulfuron-methyl, Primisulfuron-methyl, and Sulfometuron-methyl

  • Key differences : These sulfonylurea herbicides feature pyrimidinyl-sulfonylurea substituents instead of the benzothiazole-piperidine-carbamoyl group.
  • Bioactivity : Target acetolactate synthase (ALS) in plants, leading to herbicidal activity.

Physicochemical Properties

  • Lipophilicity : The benzothiazole-piperidine moiety likely increases logP relative to sulfonylureas, favoring blood-brain barrier penetration.
  • Solubility : Sulfonylureas (e.g., bensulfuron-methyl) exhibit higher aqueous solubility due to ionizable sulfonyl groups, whereas the target compound’s piperidine may confer pH-dependent solubility .

Biological Activity

Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H19N3O3SC_{16}H_{19}N_{3}O_{3}S with a molecular weight of approximately 335.4 g/mol. The structural features include a benzothiazole moiety, which is known for its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. For instance, research highlighted its activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical pathogens on the WHO priority list for antibiotic resistance .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cancer cell survival and growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine and benzothiazole components have been explored to enhance potency and selectivity against target receptors. This includes alterations that improve binding affinity to specific enzymes or receptors involved in disease processes.

Modification Effect on Activity
Substitution on benzothiazoleIncreased antimicrobial potency
Alteration of piperidine ringEnhanced antitumor efficacy

Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting a novel mechanism of action that warrants further investigation.

Study 2: Antitumor Mechanism

Another study focused on the compound's effect on breast cancer cell lines. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis in cancer cells. This suggests potential use in combination therapies aimed at enhancing the efficacy of existing chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

Piperidine-Benzothiazole Core Formation : React 3-(1,3-benzothiazol-2-yl)piperidine with carbonylating agents (e.g., triphosgene) to generate the piperidinyl carbonyl intermediate.

Amide Coupling : Use coupling reagents like EDCl/HOBt to attach the methyl 2-aminobenzoate moiety to the carbonyl group.
Similar strategies are employed in structurally related compounds, such as benzothiazole-piperidine hybrids, where reaction conditions (solvent, temperature) are optimized to achieve yields >50% .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry and functional groups (e.g., benzothiazole NH at δ 12.5–13.0 ppm ).
  • Mass Spectrometry : HRMS to verify molecular weight (e.g., [M+H]+ calculated for C21H20N3O3S: 394.12; observed: 394.11 ).
  • Elemental Analysis : Compare theoretical vs. experimental C, H, N percentages (e.g., ±0.3% deviation ).

Q. What solvents and reaction conditions are optimal for its chemical derivatization?

  • Methodological Answer :

  • Polar Aprotic Solvents : DMF or DMSO are preferred for nucleophilic substitutions due to their ability to stabilize intermediates .
  • Catalysts : Use Pd(PPh3)4 for Suzuki-Miyaura couplings when modifying the benzoate or benzothiazole moieties .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases, proteases) based on structural analogs like 6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole, which showed affinity for ATP-binding pockets .
  • Pharmacophore Mapping : Align the benzothiazole and piperidine groups with known active sites (e.g., hydrophobic pockets) using PyMOL .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC to distinguish overlapping signals (e.g., piperidine CH2 vs. benzothiazole protons ).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for [(1,3-benzothiazol-2-yl)aminocarbonyl]methyl piperidine derivatives .

Q. What strategies improve solubility for in vitro assays without compromising stability?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility while avoiding aggregation.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the benzoate methyl position, inspired by modifications in related thiadiazole derivatives .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Core Modifications :
  • Benzothiazole : Replace with benzoxazole to assess electronic effects on bioactivity .
  • Piperidine : Substitute with morpholine to evaluate ring size impact on target binding .
  • Dose-Response Assays : Test analogs in enzyme inhibition assays (e.g., IC50 determination) to correlate substituents with potency .

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